1-Chloro-4-methoxy-5-methylhexane
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Overview
Description
1-Chloro-4-methoxy-5-methylhexane is an organic compound with the molecular formula C8H17ClO It is a derivative of hexane, featuring a chlorine atom, a methoxy group, and a methyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-methoxy-5-methylhexane typically involves the chlorination of 4-methoxy-5-methylhexane. This can be achieved through a free radical halogenation reaction using chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator. The reaction conditions usually require controlled temperatures to prevent over-chlorination and ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxy-5-methylhexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., hydroxide ions, amines) through SN1 or SN2 mechanisms.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-methoxy-5-methylhexane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methoxy-5-methylhexanol or 4-methoxy-5-methylhexylamine can be formed.
Oxidation: Products include 4-methoxy-5-methylhexanal or 4-methoxy-5-methylhexanoic acid.
Reduction: The primary product is 4-methoxy-5-methylhexane.
Scientific Research Applications
1-Chloro-4-methoxy-5-methylhexane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxy-5-methylhexane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The methoxy group can influence the reactivity and stability of the compound through electron-donating effects.
Comparison with Similar Compounds
1-Chloro-4-methylhexane: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxy-5-methylhexane:
1-Chloro-4-methoxyhexane: Similar structure but without the methyl group, leading to variations in physical and chemical properties.
Uniqueness: 1-Chloro-4-methoxy-5-methylhexane is unique due to the presence of both a chlorine atom and a methoxy group on the hexane backbone
Biological Activity
1-Chloro-4-methoxy-5-methylhexane, a chlorinated hydrocarbon, is a compound of interest due to its potential biological activities. Understanding its biological properties is crucial for assessing its safety and applications in various fields, including pharmaceuticals and environmental science.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₅ClO and a molecular weight of approximately 146.65 g/mol. Its structure includes a chlorine atom, a methoxy group (-OCH₃), and a branched alkane chain, which may influence its interaction with biological systems.
Toxicological Profile
This compound exhibits several toxicological properties that are essential for evaluating its safety profile:
- Skin Irritation : The compound is known to cause skin irritation upon contact, indicating potential risks for dermal exposure .
- Flammability : It is classified as a flammable liquid, necessitating careful handling in laboratory and industrial settings .
Antioxidant Activity
Chlorinated compounds often exhibit antioxidant properties. While direct studies on this compound are sparse, related compounds have demonstrated the ability to scavenge free radicals, which could be beneficial in mitigating oxidative stress .
Study on Related Compounds
A study examining the interaction of methylated flavonoids with biological membranes found that structural modifications significantly influenced their biological activity. This suggests that similar modifications in this compound could also affect its interaction with cellular components .
Environmental Impact Assessments
Environmental studies have highlighted the potential bioaccumulation of chlorinated hydrocarbons in aquatic systems. The National Toxicology Program conducted assessments to evaluate the biological effects of such compounds when released into ecosystems, emphasizing the need for thorough risk assessments regarding their use and disposal .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₇H₁₅ClO |
Molecular Weight | 146.65 g/mol |
Skin Irritation | Yes |
Flammability | Yes |
Potential Hemolytic Effect | Low (based on related studies) |
Properties
Molecular Formula |
C8H17ClO |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-4-methoxy-5-methylhexane |
InChI |
InChI=1S/C8H17ClO/c1-7(2)8(10-3)5-4-6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
HANLEHBHHUXMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCCl)OC |
Origin of Product |
United States |
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